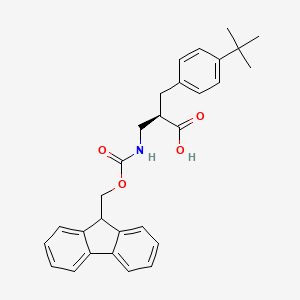![molecular formula C11H17BO4 B13985548 [4-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B13985548.png)
[4-(2-Propoxyethoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Propoxyethoxy)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group.
Vorbereitungsmethoden
The synthesis of [4-(2-Propoxyethoxy)phenyl]boronic acid typically involves the reaction of 4-bromoanisole with propylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
[4-(2-Propoxyethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding borane derivative.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions include phenol derivatives, borane derivatives, and biaryl compounds.
Wissenschaftliche Forschungsanwendungen
[4-(2-Propoxyethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Wirkmechanismus
The mechanism of action of [4-(2-Propoxyethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(2-Propoxyethoxy)phenyl]boronic acid include other boronic acids such as phenylboronic acid, 4-methoxyphenylboronic acid, and 4-(2-methoxyethoxy)phenylboronic acid. Compared to these compounds, this compound offers unique properties due to the presence of the propoxyethoxy group, which can influence its reactivity and solubility in different solvents .
Eigenschaften
Molekularformel |
C11H17BO4 |
|---|---|
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
[4-(2-propoxyethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-5-3-10(4-6-11)12(13)14/h3-6,13-14H,2,7-9H2,1H3 |
InChI-Schlüssel |
RGHCWDLRVXOGIW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OCCOCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


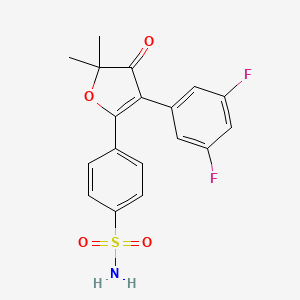
![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)


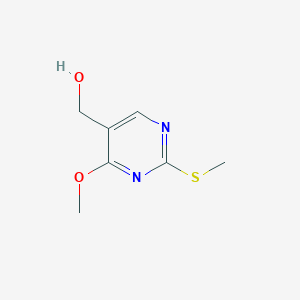
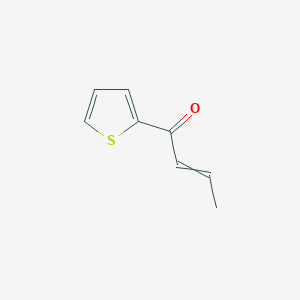

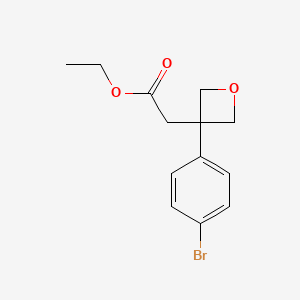
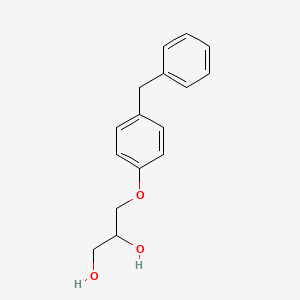
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)


![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
